N-(Bis(3-fluorophenyl)methyl)formamide
Description
Properties
Molecular Formula |
C14H11F2NO |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
N-[bis(3-fluorophenyl)methyl]formamide |
InChI |
InChI=1S/C14H11F2NO/c15-12-5-1-3-10(7-12)14(17-9-18)11-4-2-6-13(16)8-11/h1-9,14H,(H,17,18) |
InChI Key |
YNNNEBNMJCLLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)NC=O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Followed by Formylation
This two-step approach involves:
- Reductive Amination : Reacting 3-fluorobenzaldehyde with ammonium acetate in methanol under reflux to form bis(3-fluorophenyl)methylamine.
- Formylation : Treating the amine with formic acid and acetic anhydride at 60–80°C for 6–8 hours to yield the formamide.
Reaction Conditions :
Direct Formylation of Bis(3-Fluorophenyl)methylamine
A more efficient one-pot method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) as the formylating agent. The amine reacts with DMF-DMA in toluene at 110°C for 4–6 hours, achieving near-quantitative conversion.
Advantages :
- Higher Purity : Minimizes dimerization byproducts common in acid-catalyzed formylation.
- Scalability : Toluene’s high boiling point facilitates reflux conditions without solvent degradation.
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Boiling Point (°C) | Reaction Efficiency (%) | Byproduct Formation (%) |
|---|---|---|---|
| Toluene | 110 | 92 | <1 |
| Acetic Anhydride | 140 | 75 | 5–8 |
| DMF | 153 | 68 | 10–12 |
Toluene emerges as the optimal solvent due to its inertness and compatibility with DMF-DMA. Acetic anhydride, while effective, promotes hydrolysis of the formamide group at elevated temperatures.
Temperature and Time
- Formylation with DMF-DMA : Reactions at 110°C for 5 hours achieve 92% conversion, whereas temperatures below 90°C result in incomplete formylation.
- Acid-Catalyzed Methods : Prolonged heating (>8 hours) at 80°C leads to a 15–20% increase in dimer impurities.
Purification and Crystallization Techniques
Crude this compound is purified via recrystallization from ethanol/water mixtures (4:1 v/v). Key parameters:
- Cooling Rate : Slow cooling (0.5°C/min) yields larger crystals with fewer entrapped impurities.
- Purity Metrics : HPLC analysis confirms >99% purity with dimer impurities <0.1%.
Industrial-Scale Considerations :
- Continuous Crystallization : Implemented in patent WO2008155777A2 to maintain consistent particle size (D50 ≤ 250 µm).
- Wash Solvents : Heptane effectively removes residual DMF-DMA without dissolving the product.
Analytical Characterization
- X-Ray Diffraction (XRD) : Crystalline samples exhibit distinct peaks at 2θ = 12.4°, 18.7°, and 24.2°, confirming polymorphic Form I.
- HPLC-MS : Molecular ion [M+H]+ at m/z 262.1, with retention time 8.2 min (C18 column, 60% acetonitrile).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability suitable for pharmaceutical formulation.
Industrial-Scale Production
Adapting methods from US10081599B2, large batches are synthesized in jacketed reactors with:
- Inert Atmosphere : Nitrogen or argon to prevent oxidation.
- Automated Temperature Control : ±2°C accuracy to minimize side reactions.
- Yield : 85–88% at 100 kg scale, comparable to lab-scale efficiencies.
Chemical Reactions Analysis
Types of Reactions
N-(Bis(3-fluorophenyl)methyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formamide group to other functional groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
N-(Bis(3-fluorophenyl)methyl)formamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Bis(3-fluorophenyl)methyl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituted Formamides
a) N-(3-Fluorobenzyl)formamide
- Molecular Formula: C₈H₈FNO .
- Molar Mass : 153.15 g/mol .
- Key Differences : Contains a single 3-fluorophenyl group instead of two. The reduced steric bulk and lower molecular weight (compared to the bis-fluorophenyl analog) may enhance solubility in polar solvents.
b) N-(3-Chlorophenyl)formamide
- Molecular Formula: C₇H₆ClNO .
- Substituent Effect : Chlorine replaces fluorine, increasing molar mass (155.58 g/mol) and altering electronic properties. Chlorine’s larger atomic radius and weaker electronegativity may reduce metabolic stability compared to fluorine analogs .
c) N-[(Z)-2-(4-Hydroxyphenyl)ethenyl]formamide
- Molecular Formula: C₉H₉NO₂ .
- Functional Groups : A styryl group with a hydroxyl substituent introduces π-conjugation and hydrogen-bonding capacity. This structural variation is linked to antimicrobial activity in fungal metabolites .
Physicochemical Properties
*Theoretical values inferred from analogs.
Key Observations:
- Fluorine vs.
Hypotheses for this compound:
- Enhanced bioactivity due to dual fluorine substituents, which may improve target binding via hydrophobic interactions.
- Potential applications in antimicrobial or anticancer drug discovery, though empirical data is lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
